molecular formula C19H20N2O3S B2568969 3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-54-4

3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2568969
CAS RN: 868369-54-4
M. Wt: 356.44
InChI Key: PPOGPWNCDGRSMX-VXPUYCOJSA-N
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Description

The compound “3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions typical of amides, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, benzamides are typically solid at room temperature and have relatively high melting points .

Scientific Research Applications

Antioxidant Activity

Benzamides, including our compound of interest, have been investigated for their antioxidant potential. In vitro studies assess their ability to scavenge free radicals and chelate metal ions. Researchers have found that some synthesized benzamide derivatives exhibit more effective antioxidant activity than standard compounds . These properties make them valuable candidates for developing antioxidants in pharmaceuticals, cosmetics, and functional foods.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound is not known, many benzamides are known to interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some benzamides can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound would likely involve further studies to determine its biological activities and potential applications. This could include in vitro and in vivo studies, as well as investigations into its mechanism of action .

properties

IUPAC Name

3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-6-7-12(2)17-16(11)21(3)19(25-17)20-18(22)13-8-9-14(23-4)15(10-13)24-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOGPWNCDGRSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

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